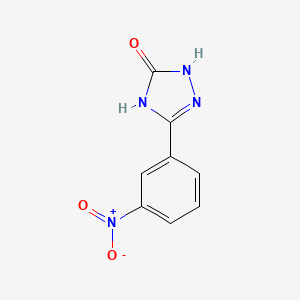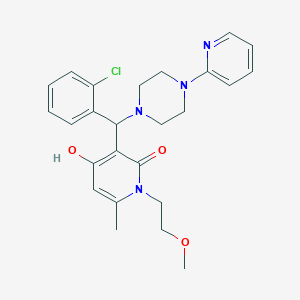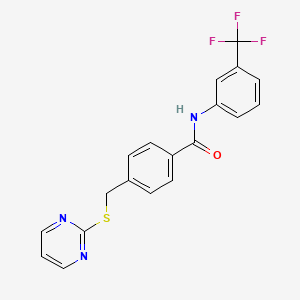
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a piperazine ring, and an oxalamide moiety, making it a versatile molecule for chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 3-fluoroaniline with an appropriate acylating agent to form an intermediate. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Piperazine Derivative Formation: The intermediate is then reacted with 4-methylpiperazine in a nucleophilic substitution reaction. This step may require a catalyst such as palladium on carbon and a hydrogen source.
Oxalamide Formation: Finally, the piperazine derivative is coupled with oxalyl chloride to form the oxalamide structure. This reaction is typically performed under anhydrous conditions using a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the fluorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the fluorophenyl group can produce fluorophenyl alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(3-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide: Similar structure with a chlorine atom instead of fluorine.
N1-(3-fluorophenyl)-N2-(2-(4-ethylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide: Similar structure with an ethyl group on the piperazine ring.
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(m-tolyl)ethyl)oxalamide: Similar structure with a meta-tolyl group instead of para-tolyl.
Uniqueness
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is unique due to the specific combination of its functional groups. The presence of the fluorophenyl group imparts distinct electronic properties, while the piperazine ring enhances its binding affinity to biological targets. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-6-8-17(9-7-16)20(27-12-10-26(2)11-13-27)15-24-21(28)22(29)25-19-5-3-4-18(23)14-19/h3-9,14,20H,10-13,15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUIGNPOBNKFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Butoxy-N'-[5-(dithiolan-3-yl)pentanoyl]-3-methoxybenzohydrazide](/img/structure/B3006197.png)


![N-(1-cyanocyclohexyl)-2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B3006203.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B3006204.png)
![N-allyl-2-[2-(4-nitrophenoxy)acetyl]-1-hydrazinecarbothioamide](/img/structure/B3006206.png)
![2-[[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3006207.png)
![[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006212.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3006213.png)
![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B3006214.png)
![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/new.no-structure.jpg)
![2-BROMO-5-METHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE](/img/structure/B3006217.png)
